molecular formula C17H23N3O2S B1676958 Naratriptan CAS No. 121679-13-8

Naratriptan

Número de catálogo B1676958
Número CAS: 121679-13-8
Peso molecular: 335.5 g/mol
Clave InChI: IBQIQOSWYZOMKQ-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Naratriptan is used to treat acute migraine headaches in adults . It works in the brain to relieve the pain from migraine headaches and belongs to the group of medicines called triptans . Many people find that their headaches go away completely after they take naratriptan .


Synthesis Analysis

The synthesis of Naratriptan involves a process where a compound of formula (3) reacts with a compound of the formula HCCR, where Z is a protecting group, Y is a leaving group, and R is a trialkyl silyl group, a trialkylstannyl group, or a zinc (II) halide . The Sonogashira coupling involves coupling of the terminal alkyne of formula HCCR with compound (3) in the presence of a palladium catalyst, a copper (I) cocatalyst, and an amine base .


Molecular Structure Analysis

Naratriptan has a molecular formula of C17H25N3O2S and an average mass of 335.464 Da . It is a selective agonist of serotonin (5-hydroxytryptamine; 5-HT) type 1B and 1D receptors .


Chemical Reactions Analysis

There is limited information available on the chemical reactions involving Naratriptan .


Physical And Chemical Properties Analysis

Naratriptan has a molecular formula of 253 S.HCl and a molecular weight of 371.93 .

Aplicaciones Científicas De Investigación

Electrochemical Detection

Naratriptan, used for its antimigraine properties, can be electrochemically detected using untreated screen-printed carbon electrodes. Techniques like cyclic voltammetry and differential pulse voltammetry facilitate its quantitative analysis. The oxidation product of Naratriptan is an indole-based dimer, which can be characterized and quantified using UV-VIS spectroelectrochemistry and Raman Spectroelectrochemistry (Hernández et al., 2018).

Fast Dissolving Film Development

Naratriptan's efficacy in treating migraines can be enhanced by formulating it into a fast-dissolving film. Utilizing a solvent casting method and applying a 32 full factorial design to optimize formulation components like Hydroxypropylmethyl Cellulose and glycerol, researchers achieved a formulation that disintegrates rapidly, ensuring quicker drug release (Krishna et al., 2017).

Prophylactic Treatment of Cluster Headache

A retrospective study in Japan investigated naratriptan's effectiveness as a prophylactic treatment for cluster headaches. The study found that a significant portion of patients experienced improvement in cluster headache symptoms with naratriptan use (Ito et al., 2017).

Buccal Permeation for Faster Action

Research on naratriptan's buccal delivery explored achieving faster onset of action and avoiding side-effects associated with oral formulations. By converting Naratriptan hydrochloride to its free base form, the study found enhanced permeation through buccal tissue, indicating a potential route for faster migraine relief (Sattar et al., 2015).

Intranasal Delivery for Improved Bioavailability

A study aimed to formulate a thermoreversible intranasal gel for naratriptan to target drug delivery directly to the brain via the olfactory lobe pathway. This approach aimed to improve bioavailability and reduce migraine recurrence and frequency of dosing. The formulated gels showed positive results in in-vitro and ex-vivo drug release studies (Shelke et al., 2015).

Pharmacokinetic Studies

A pharmacokinetic study developed and validated an LC-MS/MS method for determining naratriptan in human plasma. This research is crucial for understanding naratriptan's pharmacokinetics and optimizing its therapeutic use (Ali et al., 2019).

Comparison with SumatriptanComparative studies between naratriptan and sumatriptan have been conducted to evaluate their effectiveness in treating migraine attacks. Naratriptan, when used in appropriate doses, has shown comparable efficacy to sumatriptan. High-dose oral naratriptan has a similar time-effect curve as sumatriptan, indicating its potential as a strong therapeutic option for migraine treatment (Tfelt-Hansen, 2021).

Oral Transmucosal Delivery

Research on oral transmucosal delivery of naratriptan has been focused on designing formulations for enhanced absorption through the buccal mucosa. This approach aims to provide rapid relief from migraine symptoms while avoiding the limitations of conventional oral administration (Sattar & Lane, 2016).

Stability Under Various Conditions

Studies have assessed the stability of naratriptan under different conditions such as acidic, basic, and neutral environments, as well as under photolytic and dry heat conditions. Such research is vital for determining the appropriate storage and handling conditions for naratriptan to maintain its efficacy (Kulkarni & Sonawane, 2017).

Microneedle-Assisted Transdermal Delivery

Investigations into microneedle-assisted transdermal drug delivery of naratriptan have been conducted to improve patient compliance, particularly for those experiencing nausea and vomiting during migraines. This method showed enhanced transdermal delivery, providing an alternative to oral administration (Ahmad et al., 2018).

Safety And Hazards

Naratriptan may cause serious side effects, especially in people who have heart or blood vessel disease . Symptoms of overdose include light-headedness, loss of coordination, tension in the neck, and tiredness . It should not be used to treat any kind of pain other than migraine headaches .

Propiedades

IUPAC Name

N-methyl-2-[3-(1-methylpiperidin-4-yl)-1H-indol-5-yl]ethanesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25N3O2S/c1-18-23(21,22)10-7-13-3-4-17-15(11-13)16(12-19-17)14-5-8-20(2)9-6-14/h3-4,11-12,14,18-19H,5-10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMKVXSZCKVJAGH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNS(=O)(=O)CCC1=CC2=C(C=C1)NC=C2C3CCN(CC3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7023354
Record name Naratriptan
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7023354
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

335.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Naratriptan
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015087
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

1.14e-01 g/L
Record name Naratriptan
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00952
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Naratriptan
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015087
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Mechanism of Action

Three distinct pharmacological actions have been implicated in the antimigraine effect of the triptans: (1) stimulation of presynaptic 5-HT1D receptors, which serves to inhibit both dural vasodilation and inflammation; (2) direct inhibition of trigeminal nuclei cell excitability via 5-HT1B/1D receptor agonism in the brainstem and (3) vasoconstriction of meningeal, dural, cerebral or pial vessels as a result of vascular 5-HT1B receptor agonism.
Record name Naratriptan
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00952
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Product Name

Naratriptan

CAS RN

121679-13-8
Record name Naratriptan
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=121679-13-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Naratriptan [INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0121679138
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Naratriptan
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00952
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Naratriptan
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7023354
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1H-Indole-5-ethanesulfonamide, N-methyl-3-(1-methyl-4-piperidinyl)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name NARATRIPTAN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QX3KXL1ZA2
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Naratriptan
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015087
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

246 °C (hydrochloride salt)
Record name Naratriptan
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00952
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Naratriptan
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015087
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Synthesis routes and methods I

Procedure details

A solution of the product of stage (i) (5.78 g) in a mixture of ethanolic hydrogen chloride [prepared by adding acetyl chloride (1.71 g, 21.8 mmol) to IMS ethanol (400 ml) with stirring] and dimethylformamide (300 ml; added to the above to dissolve the starting material) was hydrogenated at room temperature and atmospheric pressure, using 10% palladium on carbon (5.00 g, 50% w/w with water) as the catalyst until uptake of hydrogen ceased. The mixture was filtered and the filtrate was evaporated to give a solid. The solid was partitioned between 2N sodium carbonate (60 ml) and ethyl acetate (200 ml) and the mixture was heated until the solid had dissolved. The phases were separated, the aqueous phase was extracted with ethyl acetate (200 ml) and the combined organic phases were washed with saturated brine (100 ml), dried (Na2SO4) and evaporated to give a gum. The gum was crystallised from ethyl acetate (60 ml) to give the title compound (4.30 g) as crystals, with m.p. 170°-171°
Quantity
5.78 g
Type
reactant
Reaction Step One
Quantity
400 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
5 g
Type
catalyst
Reaction Step Three

Synthesis routes and methods II

Procedure details

In another process as described in US '841, if the reaction of 5-bromoindole with 1-methylpiperidin-4-one by means of KOH in methanol is carried out at reflux temperature the resulting product is 5-bromo-3-(1-methyl-1,2,3,6-tetrahydropyridin-4-yl)-1H-indole which is further condensed with N-methylvinylsulfonamide as described above to obtain naratriptan.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
N-methylvinylsulfonamide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Naratriptan
Reactant of Route 2
Reactant of Route 2
Naratriptan
Reactant of Route 3
Naratriptan
Reactant of Route 4
Naratriptan
Reactant of Route 5
Reactant of Route 5
Naratriptan
Reactant of Route 6
Naratriptan

Citations

For This Compound
7,110
Citations
R Salonen - International journal of clinical practice, 1999 - Wiley Online Library
… Naratriptan has a pharmacological profile similar to sumatriptan, but is two to three … with naratriptan (see below). This review summarises the key findings of clinical studies on naratriptan…
Number of citations: 15 onlinelibrary.wiley.com
…, Naratriptan S2WA3001 Study Group - … : The Journal of …, 1997 - Wiley Online Library
… in the Naratriptan … of naratriptan dose or with number of naratriptan doses taken (Table 3). Nausea and vomiting were the most frequently reported adverse events in the naratriptan …
NT Mathew, M Asgharnejad, M Peykamian… - Neurology, 1997 - AAN Enterprises
… mg, and 33% after placebo (p< 0.001 naratriptan 2.5 mg and 1 mg versus placebo and 1 mg … with naratriptan 2.5 mg or 1 mg compared with naratriptan 0.25 mg or placebo. Naratriptan …
Number of citations: 152 n.neurology.org
NT Mathew - Expert opinion on investigational drugs, 1999 - Taylor & Francis
… naratriptan and sumatriptan are both 5-HT 1B /5-HT 1D receptor agonists, the biological and pharmacokinetic profile of naratriptan differs … than sumatriptan, naratriptan exhibits a distinct …
Number of citations: 23 www.tandfonline.com
NS Gunasekara, LR Wiseman - CNS drugs, 1997 - Springer
… In general the efficacy of naratriptan is similar to that of sumatriptan in treating migraine; … with naratriptan at doses up to 2.5mg similar to that observed with placebo. ... Naratriptan had no …
Number of citations: 26 link.springer.com
M Bomhof, J Paz, N Legg, C Allen, K Vandormael… - European …, 1999 - karger.com
… to naratriptan 2.5 mg, with both headache relief and freedom from pain occurring sooner than with naratriptan. Both rizatriptan 10 mg and naratriptan 2.5 mg are well tolerated. …
Number of citations: 119 karger.com
DA Dulli - Annals of Pharmacotherapy, 1999 - journals.sagepub.com
… All original and review articles and abstracts pertaining to naratriptan were reviewed, as were product information extracts. Clinical trials of naratriptan were critically reviewed and …
Number of citations: 23 journals.sagepub.com
HE Connor, W Feniuk, DT Beattie, PC North… - …, 1997 - Wiley Online Library
… In a preliminary report, we demonstrated that naratriptan has a similar biological profile to sumatriptan (12, 13). The aim of this study was to further investigate the profile of naratriptan in …
Number of citations: 134 onlinelibrary.wiley.com
DM Ashcroft, D Millson - Pharmacoepidemiology and drug …, 2004 - Wiley Online Library
… efficacy and tolerability of naratriptan in the treatment of … naratriptan 2.5 mg were 2.52 (95% CI: 1.78–3.57) and 2.58 (1.99–3.35). Naratriptan 2.5 mg was more effective than naratriptan 1 …
Number of citations: 39 onlinelibrary.wiley.com
H Massiou - Current medical research and opinion, 2001 - Taylor & Francis
… The dose of naratriptan that causes 50% of the maximum carotid vasoconstriction is 19 µg/… affinity of naratriptan for the 5-HT1B receptor. In anaesthetized dogs, naratriptan produces …
Number of citations: 9 www.tandfonline.com

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.